Modipafant - 122957-06-6

Modipafant

Catalog Number: EVT-276717
CAS Number: 122957-06-6
Molecular Formula: C34H29ClN6O3
Molecular Weight: 605.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Modipafant is under investigation in clinical trial NCT02569827 (Celgosivir or Modipafant as Treatment for Adult Participants With Uncomplicated Dengue Fever in Singapore).
Source and Classification

Modipafant is classified as a synthetic organic compound, specifically a platelet-activating factor receptor antagonist. Its molecular formula is C34H29ClN6O3, and it has been identified under the CAS registry number 122957-06-6. The drug has been primarily studied for its efficacy in modulating inflammatory processes related to platelet activation and other immune responses .

Synthesis Analysis

The synthesis of Modipafant involves several steps that focus on constructing its complex molecular structure. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds typically include:

  1. Building Block Approach: Utilizing a series of chemical reactions to assemble the drug from simpler organic molecules.
  2. Functional Group Manipulation: Introducing various functional groups to enhance the compound's biological activity and selectivity for its target receptor.

The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.

Molecular Structure Analysis

Modipafant's structure is characterized by a complex arrangement of atoms that confer its biological activity. The key features of its molecular structure include:

  • Chlorinated Aromatic Rings: These contribute to the hydrophobic interactions necessary for binding to the platelet-activating factor receptor.
  • Amine Groups: Present in the structure, these groups can form hydrogen bonds with the receptor, enhancing binding affinity.

The three-dimensional conformation of Modipafant is crucial for its interaction with biological targets, which can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Modipafant undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Nucleophilic Substitution: Key in forming bonds between different segments of the molecule.
  2. Hydrolysis: Potentially relevant during metabolic degradation where ester or amide bonds may be cleaved.
  3. Receptor Binding: The drug's primary action involves non-covalent interactions (such as hydrogen bonding and hydrophobic interactions) with the platelet-activating factor receptor.

Understanding these reactions is essential for predicting the drug's behavior in biological systems and optimizing its therapeutic efficacy.

Mechanism of Action

Modipafant exerts its pharmacological effects primarily through antagonism of the platelet-activating factor receptor. The mechanism can be summarized as follows:

  1. Receptor Binding: Modipafant binds to the platelet-activating factor receptor, preventing the natural ligand from activating the receptor.
  2. Inhibition of Signal Transduction: By blocking receptor activation, Modipafant inhibits downstream signaling pathways that lead to inflammation and platelet aggregation.
  3. Reduction of Inflammatory Responses: This action results in decreased inflammatory responses, making it potentially beneficial for conditions like asthma and dengue fever .
Physical and Chemical Properties Analysis

Modipafant possesses several notable physical and chemical properties:

These properties are critical for formulation development and understanding how Modipafant behaves in biological systems.

Applications

Modipafant has significant potential applications in scientific research and clinical settings:

  1. Dengue Fever Treatment: Due to its anti-inflammatory properties, it is being evaluated for efficacy against dengue fever, a viral infection characterized by severe inflammatory responses.
  2. Asthma Management: Its role as a platelet-activating factor receptor antagonist suggests potential use in managing asthma by mitigating airway inflammation.
  3. Research Tool: Beyond therapeutic applications, Modipafant can serve as a valuable research tool for studying platelet activation mechanisms and inflammatory processes.
Introduction to Modipafant in Contemporary Research

Historical Context and Discovery

Modipafant originated in the early 1990s as the pharmacologically active (+)-enantiomer of the racemic PAF antagonist UK-74,505, developed by Pfizer Ltd. [3] [10]. Early studies characterized it as a highly selective competitive antagonist of PAF (platelet-activating factor, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), a potent phospholipid mediator implicated in inflammatory cascades. Initial preclinical investigations demonstrated its binding affinity for the PAF receptor (PAF-R) was approximately double that of the racemic parent compound, establishing superior intrinsic potency [10]. The first clinical evaluation occurred in a 1995 randomized controlled trial involving 120 asthma patients, where it was administered orally at 50mg twice daily for 28 days. Despite sound mechanistic rationale, this trial demonstrated no significant clinical benefit over placebo in respiratory parameters, temporarily diminishing interest in its anti-inflammatory applications [3].

Table 1: Key Developmental Milestones for Modipafant

YearEventSignificance
1993Preclinical characterization of UK-74,505Established racemic precursor activity
1995Clinical asthma trial publishedDemonstrated safety but lack of efficacy in asthma
2020sInvestigation in dengue fever (NCT02569827)Repurposing for antiviral applications

Structural Classification and Analogues

Modipafant (C₃₄H₂₉ClN₆O₃; MW 605.09 g/mol) belongs to the imidazo[4,5-c]pyridine class of heterocyclic compounds, featuring a chiral dihydropyridine core critical for target engagement [5] [10]. Its three-dimensional configuration includes a stereospecific carbon at position 4 of the dihydropyridine ring, with the (R)-enantiomer exhibiting the dominant biological activity. The structure integrates multiple pharmacophores: a chlorophenyl moiety enhancing membrane interaction, a carboxylate ester improving bioavailability, and the imidazopyridine system enabling precise receptor complementarity.

Structurally analogous compounds reveal key activity relationships:

  • PAF Receptor Antagonists: Modipafant shares a receptor target but not chemical class with earlier PAF antagonists like WEB 2086 (benzodiazepine-derived) and SR 27417 (tetrahydrofuran derivative) [3].
  • Antiviral Structural Analogues: While not direct analogues, modipafant’s physicochemical properties align with broad-spectrum antiviral scaffolds featuring nitrogenous polycycles, such as the nucleoside mimetic abidor (umifenovir) and the capsid inhibitor lenacapavir [6].

Table 2: Structural and Functional Analogues in Targeted Therapeutics

CompoundCore StructurePrimary TargetTherapeutic Area
ModipafantImidazopyridine-dihydropyridinePAF ReceptorInflammation/Viral infection
WEB 2086BenzodiazepinePAF ReceptorInflammation
Abidor (Umifenovir)Indole-carbohydrateViral fusion proteinsBroad-spectrum antiviral
LenacapavirSulfonylamide-polycycleHIV-1 capsid proteinHIV infection

Research Significance in Unmet Medical Needs

Modipafant’s contemporary research significance stems from two converging factors: the elucidation of PAF’s role in viral pathogenesis and the urgent need for treatments against emerging arboviruses. PAF receptors are expressed on immune cells and vascular endothelium, and PAF signaling potentiates inflammatory responses to viral components. Research demonstrates that dengue virus nonstructural protein 1 (NS1) directly enhances PAF receptor signaling, triggering endothelial hyperpermeability and vascular leak – the hallmark of severe dengue [2]. This mechanistic synergy underpinned the rationale for the clinical trial NCT02569827, investigating modipafant or celgosivir in adult dengue patients in Singapore [5] [8].

The compound addresses critical gaps in:

  • Arbovirus Therapeutics: With no targeted drugs approved for dengue, Zika, or Chikungunya, modipafant represents a host-targeted approach potentially effective across multiple viral families (Flaviviridae, Togaviridae) by modulating shared pathological host responses rather than viral components [2] [8].
  • Resistance Challenges: As a host-directed agent, modipafant may circumvent viral mutation-driven resistance that plagues direct-acting antivirals like neuraminidase inhibitors (oseltamivir) or polymerase inhibitors (favipiravir) [6] [8].
  • Ecological Impact Mitigation: Unlike conventional antivirals that persist in aquatic systems and disrupt microbial communities (e.g., DNA polymerase inhibitors altering Nitrospira populations), host-targeted agents like modipafant may offer reduced environmental perturbation [8].

Current research extends beyond dengue to explore modipafant’s potential in coronavirus pathologies, where PAF-mediated inflammation contributes to acute lung injury. The compound exemplifies the strategic shift from pathogen-targeted monotherapies toward host-factored interventions addressing the pathophysiological sequelae of infection.

Table 3: Current Clinical Research Landscape for Modipafant

Identifier/PhaseIndicationInterventionStatusPrimary Focus
NCT02569827 (Phase I/II)Uncomplicated dengue feverModipafant vs. celgosivirWithdrawn*Viral clearance, vascular stability
Withdrawn prior to enrollment completion; data unpublished as of 2025 [5]

Properties

CAS Number

122957-06-6

Product Name

Modipafant

IUPAC Name

ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C34H29ClN6O3

Molecular Weight

605.1 g/mol

InChI

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m1/s1

InChI Key

ODRYSCQFUGFOSU-SSEXGKCCSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C

Solubility

Soluble in DMSO, not in water

Synonyms

4-(2-chlorophenyl)-6-methyl-2-(4-(2-methylimidazo(4,5-c)pyrid-1-yl)phenyl)-5-(2-pyridinylcarbamoyl)-1,4-dihydropyridine-3-carboxylic acid ethyl ester
modipafant
UK 74505
UK 80067
UK-74505
UK-80067

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.